molecular formula C6H13BrO B11912575 (S)-5-Bromo-4-methylpentan-1-ol

(S)-5-Bromo-4-methylpentan-1-ol

Cat. No.: B11912575
M. Wt: 181.07 g/mol
InChI Key: NQSQJHBIDKCPRD-LURJTMIESA-N
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Description

(S)-5-Bromo-4-methylpentan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-4-methylpentan-1-ol typically involves the bromination of 4-methylpentan-1-ol. One common method is to react 4-methylpentan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-4-methylpentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-bromo-4-methylpentanal or 5-bromo-4-methylpentanone.

    Reduction: Formation of 4-methylpentane.

    Substitution: Formation of 5-hydroxy-4-methylpentan-1-ol or other substituted derivatives.

Scientific Research Applications

(S)-5-Bromo-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-4-methylpentan-1-ol: The enantiomer of (S)-5-Bromo-4-methylpentan-1-ol with similar chemical properties but different biological activity.

    5-Bromo-4-methylpentan-2-ol: A structural isomer with the bromine atom at a different position.

    4-Bromo-3-methylbutan-1-ol: Another structural isomer with a different carbon chain length.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its reactivity and selectivity in chemical reactions also distinguish it from other similar compounds.

Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

(4S)-5-bromo-4-methylpentan-1-ol

InChI

InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

NQSQJHBIDKCPRD-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCCO)CBr

Canonical SMILES

CC(CCCO)CBr

Origin of Product

United States

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